molecular formula C15H14F2N6O2S B3398933 6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021263-83-1

6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3398933
CAS No.: 1021263-83-1
M. Wt: 380.4 g/mol
InChI Key: CQNOYQZDEMBOFQ-UHFFFAOYSA-N
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Description

6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C15H14F2N6O2S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known to interact with their targets, leading to a variety of biological activities . The specific interactions and resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Given the wide range of biological activities associated with triazole compounds , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific target and the context of the biochemical pathway.

Pharmacokinetics

The presence of the triazole nucleus in various drug classes suggests that these compounds generally have favorable pharmacokinetic properties . The specific impact on bioavailability would depend on various factors including the compound’s chemical structure and the physiological context.

Result of Action

Given the wide range of biological activities associated with triazole compounds , it can be inferred that the compound could potentially have diverse molecular and cellular effects depending on the specific target and the biochemical context.

Properties

IUPAC Name

6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N6O2S/c16-11-1-2-13(12(17)9-11)26(24,25)22-7-5-21(6-8-22)15-4-3-14-19-18-10-23(14)20-15/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNOYQZDEMBOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
Reactant of Route 3
6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
Reactant of Route 4
6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
Reactant of Route 6
6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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